molecular formula C22H18N2O2S B11609404 N-[2-(1H-indol-3-ylsulfanyl)phenyl]-4-methoxybenzamide

N-[2-(1H-indol-3-ylsulfanyl)phenyl]-4-methoxybenzamide

Cat. No.: B11609404
M. Wt: 374.5 g/mol
InChI Key: APSGAEUQMLEKNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1H-Indol-3-ylsulfanyl)phenyl]-4-methoxybenzamide is a synthetic compound featuring a 4-methoxybenzamide core linked to a phenyl group substituted with a sulfanyl-indole moiety. The indole ring, a bicyclic aromatic heterocycle, is connected via a sulfur atom at the 3-position, distinguishing it from analogs with alternative substituents or heterocyclic systems. This structure confers unique electronic and steric properties, influencing its physicochemical behavior and biological interactions.

Properties

Molecular Formula

C22H18N2O2S

Molecular Weight

374.5 g/mol

IUPAC Name

N-[2-(1H-indol-3-ylsulfanyl)phenyl]-4-methoxybenzamide

InChI

InChI=1S/C22H18N2O2S/c1-26-16-12-10-15(11-13-16)22(25)24-19-8-4-5-9-20(19)27-21-14-23-18-7-3-2-6-17(18)21/h2-14,23H,1H3,(H,24,25)

InChI Key

APSGAEUQMLEKNS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2SC3=CNC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Fischer Indole Synthesis for Indole Core Construction

The Fischer indole synthesis remains a cornerstone for constructing the indole scaffold. In this method, a phenylhydrazine derivative undergoes cyclization in acidic conditions to form the indole ring. For N-[2-(1H-indol-3-ylsulfanyl)phenyl]-4-methoxybenzamide, researchers have adapted this method by starting with a pre-functionalized phenylhydrazine containing a sulfur atom at the ortho position. For example, 2-mercaptophenylhydrazine can be condensed with a ketone precursor under BF₃·Et₂O catalysis in acetic acid, yielding the indole-thiol intermediate. Subsequent oxidation or coupling steps introduce the 4-methoxybenzamide group.

Key challenges include controlling the regioselectivity of indole formation and preventing sulfur oxidation during cyclization. Studies report yields of 60–75% for the indole-thiol intermediate when using boron trifluoride etherate as the catalyst.

Nucleophilic Aromatic Substitution for C–S Bond Formation

The sulfur bridge between the indole and phenyl groups is typically formed via nucleophilic aromatic substitution (SNAr). A halogenated phenyl intermediate (e.g., 2-iodophenylamine) reacts with indole-3-thiol under basic conditions. For instance, using potassium tert-butoxide in DMF at 110°C facilitates the displacement of iodine by the thiolate anion, forming the C–S bond. This method achieves moderate yields (50–65%) but requires careful exclusion of moisture to prevent hydrolysis of the intermediate.

Modern Coupling Methods

Suzuki Coupling for Aryl Halide Functionalization

Suzuki-Miyaura cross-coupling has been employed to introduce the 4-methoxybenzamide group. A boronic ester derivative of 4-methoxybenzoic acid is coupled with a bromophenyl-indole intermediate using Pd(PPh₃)₄ as the catalyst and Na₂CO₃ as the base in a toluene/water mixture. This method offers excellent regiocontrol and yields up to 85%, though it necessitates rigorous purification to remove residual palladium.

Buchwald-Hartwig Amination for Amide Bond Formation

The Buchwald-Hartwig reaction enables direct amidation of aryl halides. In one approach, 2-bromophenyl-indole reacts with 4-methoxybenzamide in the presence of Pd₂(dba)₃ and Xantphos ligand, yielding the target compound with 70–78% efficiency. This method bypasses the need for pre-activated carboxylic acids, simplifying the synthesis.

Amidation Techniques

Carbodiimide-Based Coupling

The 4-methoxybenzamide group is often introduced via carbodiimide-mediated coupling. 4-Methoxybenzoic acid is activated with EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane, followed by reaction with 2-(1H-indol-3-ylsulfanyl)aniline. This method achieves yields of 80–90% but requires anhydrous conditions to prevent side reactions.

Active Ester Methods

Alternative approaches utilize pentafluorophenyl esters of 4-methoxybenzoic acid, which react smoothly with the aniline derivative at room temperature. This method, reported in recent patents, reduces racemization risks and improves scalability.

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents like DMF and DMSO enhance reaction rates in SNAr and coupling reactions but may complicate purification. Non-polar solvents (toluene, THF) are preferred for Pd-catalyzed reactions to minimize catalyst decomposition.

Catalysts and Ligands

Pd-based catalysts (e.g., Pd(OAc)₂) with bidentate ligands (dppf, Xantphos) improve turnover in coupling reactions. For Fischer indole synthesis, BF₃·Et₂O remains optimal due to its ability to stabilize reactive intermediates.

Temperature and Time

  • Fischer cyclization : 80–100°C for 12–24 hours.

  • Suzuki coupling : 90°C for 8 hours.

  • Amidation : Room temperature for 4–6 hours.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR : Key signals include the indole NH proton at δ 10.6–11.2 ppm and methoxy protons at δ 3.8–3.9 ppm.

  • IR : Stretching vibrations at 1650 cm⁻¹ (amide C=O) and 1240 cm⁻¹ (C–S bond).

Chromatographic Purity Analysis

HPLC with a C18 column (ACN/water gradient) confirms purity >98% for pharmaceutical-grade material.

Comparative Analysis of Methods

Method Yield (%) Advantages Limitations
Fischer Indole Synthesis60–75Scalable, cost-effectiveModerate regioselectivity
Suzuki Coupling80–85High regiocontrolPalladium removal required
Buchwald-Hartwig70–78Direct amidationSensitive to moisture
EDCl/HOBt Coupling80–90Mild conditionsAnhydrous requirements

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-ylsulfanyl)phenyl]-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: The compound can be reduced to form indoline derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include oxindole derivatives, indoline derivatives, and various substituted benzamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to N-[2-(1H-indol-3-ylsulfanyl)phenyl]-4-methoxybenzamide. For instance, derivatives have been evaluated for their effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus and Mycobacterium tuberculosis.

A study reported that certain indole-based compounds exhibited significant antibacterial activity at concentrations as low as 10 µg/mL against M. tuberculosis . This suggests that this compound may also possess similar properties.

Anticancer Potential

The compound has been investigated for its anticancer activities, particularly against breast cancer cell lines. In vitro assays demonstrated that it could induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle regulators and apoptotic pathways.

A notable case study found that indole derivatives led to a reduction in cell viability in various cancer cell lines, indicating potential as a chemotherapeutic agent . The structure-activity relationship (SAR) analysis suggested that modifications to the indole moiety could enhance potency.

Enzyme Inhibition

Research indicates that compounds with similar structures can inhibit phospholipase A2, an enzyme implicated in inflammatory responses and bacterial virulence . This inhibition could contribute to both antimicrobial and anti-inflammatory effects.

Case Studies

StudyFindingsImplications
Study on Antimicrobial Activity Indole derivatives showed significant activity against M. tuberculosis.Suggests potential for developing new antibiotics.
Anticancer Activity Assessment Induced apoptosis in breast cancer cell lines.Indicates possible use as a chemotherapeutic agent.
Enzyme Inhibition Study Inhibition of phospholipase A2 was observed.Highlights anti-inflammatory potential alongside antimicrobial properties.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-ylsulfanyl)phenyl]-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can interact with various biological targets through hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Heterocyclic Core Modifications

Benzothiazole Derivatives
  • N-(2-(Benzo[d]thiazol-2-yl)phenyl)-4-methoxybenzamide (3q) Structure: Replaces the indole-sulfanyl group with a benzothiazole ring. Properties: Melting point = 159–162°C; synthesized via Rh-catalyzed C-H amidation. Lower yield (51%) vs. sulfur-linked analogs suggests synthetic challenges .
Tetrazole Derivatives
  • N-(5-Bromo-2-(1H-tetrazol-5-yl)phenyl)-4-methoxybenzamide (56) Structure: Incorporates a tetrazole ring instead of indole. Activity: Potent GPR35 agonist (EC₅₀ = 0.059 μM; Kd = 0.01 μM). Comparison: The tetrazole’s electron-withdrawing nature and acidity improve receptor binding. This modification increases potency >100-fold compared to non-tetrazole analogs .

Substituent Variations on the Phenyl Ring

Halogenated Derivatives
  • N-(5-Bromo-2-(1H-tetrazol-5-yl)phenyl)-2-fluoro-4-methoxybenzamide (63)
    • Structure : Adds bromo and fluoro substituents to the phenyl ring.
    • Activity : EC₅₀ = 0.041 μM; enhanced lipophilicity and metabolic stability.
    • Comparison : Halogens improve membrane permeability and target affinity, critical for in vivo efficacy .
Phenoxy Derivatives
  • N-(2-(4-Methoxyphenoxy)phenyl)-4-methoxybenzamide (18) Structure: Replaces sulfur with an oxygen atom in the linker. Properties: Melting point = 88–89°C; HPLC purity = 98.7%. Comparison: Ether linkage reduces susceptibility to oxidation but may decrease conformational flexibility compared to sulfanyl .

Backbone and Linker Modifications

Triazole-Thione Derivatives
  • 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-Difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (7–9) Structure: Triazole-thione core with sulfonyl and difluorophenyl groups. Properties: Exist in thione tautomeric form (IR νC=S = 1247–1255 cm⁻¹; νNH = 3278–3414 cm⁻¹).
Amide-Linked Indole Derivatives
  • Methyl (S)-7-(3-(1H-Indol-3-yl)-2-(4-methoxybenzamido)propanamido)-heptanoate (4a) Structure: Indole connected via an amide bond to a methoxybenzamide. Synthesis: Yield = 55%; involves TBTU-mediated coupling. Comparison: Amide backbone increases hydrophilicity but may reduce blood-brain barrier penetration compared to sulfur-linked analogs .

Physicochemical and Pharmacokinetic Profiles

Key Parameters

Compound Molecular Weight logP* H-Bond Donors H-Bond Acceptors Melting Point (°C)
Target Compound ~407.5† ~3.5 2 5 N/A
Benzothiazole Derivative (3q) 391.4 3.8 2 5 159–162
Tetrazole Derivative (56) 430.3 3.2 3 6 N/A
Phenoxy Derivative (18) 378.4 3.0 2 5 88–89

*Predicted using fragment-based methods.
†Estimated based on structural analogs.

Druglikeness

  • Lipinski’s Rule Compliance: All compounds adhere to Lipinski’s criteria (MW < 500, logP < 5, H-bond donors ≤5, acceptors ≤10).

Target Engagement

  • GPR35 Agonists : Tetrazole derivatives (56, 63) show sub-μM potency, making them superior for inflammatory disease targeting .
  • Anticancer Potential: Indole-sulfanyl analogs (e.g., ’s L1 derivative) demonstrate antiproliferative activity, though specific data for the target compound are lacking .

Enzyme Inhibition

  • Triazole-Thiones (7–9) : Thione tautomers inhibit kinases via chelation, a mechanism less likely in the sulfur-linked target compound .

Biological Activity

N-[2-(1H-indol-3-ylsulfanyl)phenyl]-4-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

Chemical Formula : C22H18N2O2S
Molecular Weight : 378.45 g/mol
The compound features an indole moiety linked to a phenyl group via a sulfur atom, and a methoxybenzamide structure, which contributes to its biological properties.

Research indicates that compounds similar to this compound may exert their effects through several mechanisms:

  • Anticancer Activity : The compound has shown potential in inhibiting cell proliferation in various cancer cell lines. A study demonstrated that related indole derivatives have antiproliferative effects on breast cancer cells (MCF-7) with IC50 values in the low micromolar range .
  • Antiviral Properties : Similar benzamide derivatives have exhibited antiviral activity against Hepatitis B Virus (HBV) by increasing intracellular levels of APOBEC3G, which is crucial for inhibiting viral replication . This suggests that this compound may share similar antiviral mechanisms.
  • Inhibition of Enzymatic Activity : The compound may also inhibit certain enzymes involved in lipid metabolism and inflammatory responses, contributing to its therapeutic effects .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Activity Cell Line/Model IC50 (µM) Reference
AntiproliferativeMCF-71.2 - 5.3
Antiviral (HBV)HepG2.2.15Not specified
Enzyme InhibitionLPLA2Not specified

Case Study 1: Anticancer Efficacy

In a study focusing on indole derivatives, this compound was tested against various cancer cell lines. The results indicated significant inhibition of cell growth, particularly in breast cancer cells (MCF-7), suggesting its potential as an anticancer agent.

Case Study 2: Antiviral Activity

A derivative of benzamide was evaluated for its anti-HBV activity using an in vivo model. The compound demonstrated promising results in reducing HBV replication, attributed to the upregulation of intracellular APOBEC3G levels, highlighting its potential as an antiviral therapeutic .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[2-(1H-indol-3-ylsulfanyl)phenyl]-4-methoxybenzamide, and how can reaction conditions be optimized for yield and purity?

  • The compound is synthesized via coupling reactions involving indole-thiol derivatives and 4-methoxybenzoyl chloride. Key steps include:

  • Thiol-indole activation : Use of coupling agents like DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) to facilitate amide bond formation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) under reflux conditions to enhance reactivity .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining >85% yield .
    • Optimization strategies include adjusting stoichiometry (1:1.2 molar ratio of indole-thiol to benzoyl chloride) and temperature (70–90°C) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify indole sulfanyl, methoxy, and benzamide moieties. Key peaks include:

  • Indole NH proton at δ 10.2–10.8 ppm .
  • Methoxy group at δ 3.8–4.0 ppm .
    • High-Resolution Mass Spectrometry (HRMS) : Exact mass matching calculated for C₂₂H₁₈N₂O₂S (e.g., [M+H]⁺ = 375.1167) .
    • X-ray Crystallography : Resolves spatial arrangement of the indole-sulfanyl-phenyl backbone, as demonstrated for analogous benzamide derivatives .

Q. How can computational methods (e.g., molecular docking) predict the biological targets of this compound?

  • Docking studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2 or tyrosine kinases) based on the indole and methoxybenzamide pharmacophores.
  • ADMET prediction : Tools like SwissADME assess solubility (LogP ~3.5) and bioavailability, guiding experimental design .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights exist for modifying this compound to enhance bioactivity?

  • Indole modifications : Substituting the indole NH with methyl groups reduces hydrogen-bonding capacity, decreasing affinity for serotonin receptors .
  • Methoxy group replacement : Replacing 4-methoxy with trifluoromethyl (CF₃) improves metabolic stability but may reduce solubility .
  • Sulfanyl linker optimization : Replacing sulfur with selenium enhances antioxidant activity but introduces toxicity risks .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Assay variability : Discrepancies in IC₅₀ values (e.g., 5–50 µM for kinase inhibition) may arise from differences in cell lines (HEK293 vs. HeLa) or assay buffers .
  • Metabolic interference : Presence of serum proteins in vitro can artificially inflate efficacy; use serum-free conditions for accurate readings .

Q. What experimental strategies are recommended for in vivo pharmacokinetic (PK) and pharmacodynamic (PD) studies?

  • PK parameters : Administer via intravenous (IV) and oral routes in rodent models to calculate bioavailability (predicted <30% due to high LogP) .
  • PD markers : Monitor downstream targets (e.g., phosphorylated ERK for kinase inhibition) in tissue homogenates using ELISA .

Q. How can mechanistic studies elucidate the compound’s mode of action in cancer or inflammation models?

  • Enzyme inhibition assays : Test against purified COX-2 or JAK2 kinases using fluorescence polarization .
  • Cellular pathways : siRNA knockdown of suspected targets (e.g., NF-κB) to confirm dependency .

Q. What methodologies address stability challenges (e.g., oxidation of the sulfanyl group) during storage?

  • Storage conditions : Lyophilize under argon and store at –80°C to prevent sulfanyl oxidation .
  • HPLC monitoring : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to track degradation products monthly .

Q. How can researchers leverage collaborations with material scientists to improve drug delivery?

  • Covalent Organic Frameworks (COFs) : Encapsulate the compound in porous COF-1 (surface area 711 m²/g) for controlled release in tumor microenvironments .

Methodological Tables

Parameter Optimal Conditions References
Synthesis Yield78–92% (microwave-assisted)
LogP (Predicted)3.5 ± 0.2
NMR Chemical ShiftsIndole NH: δ 10.2–10.8; OCH₃: δ 3.8–4.0
HRMS Exact Mass375.1167 ([M+H]⁺)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.